molecular formula C19H21N3O4S B11603629 4-(1,3-benzodioxol-5-yl)-1-cyclohexyl-3-hydroxy-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one

4-(1,3-benzodioxol-5-yl)-1-cyclohexyl-3-hydroxy-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one

Cat. No. B11603629
M. Wt: 387.5 g/mol
InChI Key: IAOFZYZWNXLHJX-UHFFFAOYSA-N
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Description

4-(1,3-Benzodioxol-5-yl)-1-cyclohexyl-3-hydroxy-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one is a complex organic compound that features a unique combination of functional groups, including a benzodioxole moiety, a cyclohexyl group, and a pyrazolo-thiazepinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-benzodioxol-5-yl)-1-cyclohexyl-3-hydroxy-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of 1,3-benzodioxole with cyclohexanone under acidic conditions to form the intermediate 1-(1,3-benzodioxol-5-yl)cyclohexanol. This intermediate is then subjected to cyclization with thiosemicarbazide in the presence of a suitable catalyst to yield the pyrazolo-thiazepinone core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Benzodioxol-5-yl)-1-cyclohexyl-3-hydroxy-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the pyrazolo-thiazepinone core can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzodioxole moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nitric acid, halogens

Major Products Formed

    Oxidation: Formation of ketones

    Reduction: Formation of alcohols

    Substitution: Formation of nitro or halogenated derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including neurological disorders and cancer.

    Industry: Utilized in the development of advanced materials with unique properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 4-(1,3-benzodioxol-5-yl)-1-cyclohexyl-3-hydroxy-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,3-Benzodioxol-5-yl)-1-cyclohexyl-3-hydroxy-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its pyrazolo-thiazepinone core is particularly noteworthy, as it is less common in similar compounds and contributes to its potential therapeutic applications.

properties

Molecular Formula

C19H21N3O4S

Molecular Weight

387.5 g/mol

IUPAC Name

4-(1,3-benzodioxol-5-yl)-1-cyclohexyl-4,8-dihydro-2H-pyrazolo[3,4-e][1,4]thiazepine-3,7-dione

InChI

InChI=1S/C19H21N3O4S/c23-15-9-27-17(11-6-7-13-14(8-11)26-10-25-13)16-18(20-15)22(21-19(16)24)12-4-2-1-3-5-12/h6-8,12,17H,1-5,9-10H2,(H,20,23)(H,21,24)

InChI Key

IAOFZYZWNXLHJX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C3=C(C(SCC(=O)N3)C4=CC5=C(C=C4)OCO5)C(=O)N2

Origin of Product

United States

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